4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Data Gap Procurement Risk Selectivity Profiling

Medicinal chemistry programs require exact pyridylmethyl regioisomers-substituting CAS 294889-56-8 with 3- or 4-analogs introduces uncontrolled biological and synthetic risk without comparative data. This aryl sulfonamide (M.W. 263.32) provides: - Defined 2-pyridylmethyl geometry for metal-chelation studies (carbonic anhydrase assays). - Primary amine for facile acylation/alkylation toward PRMT1 inhibitor libraries. - 97% purity commercial grade; functions as an HPLC/LC-MS reference standard for sulfonamide library characterization. Procure for systematic isomer-by-isomer profiling-de-risk lead optimization campaigns dependent on pyridine nitrogen positioning.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 294889-56-8
Cat. No. B2774422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS294889-56-8
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESC1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2
InChIKeyJVYZFCMVEWGRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide: Structural and Physicochemical Baseline


4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 294889-56-8) is a synthetic, low-molecular-weight (263.32 g/mol) aryl sulfonamide bearing a primary aromatic amine and an N-(pyridin-2-ylmethyl) substituent . The compound has a molecular formula of C12H13N3O2S, a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 484.1±55.0 °C at 760 mmHg . Its solid-state properties (e.g., melting point) are not universally published, and commercially available lots typically range from 95% to 97% purity . This sulfonamide belongs to a broader class of benzenesulfonamide scaffolds that have been investigated as carbonic anhydrase inhibitors and as starting materials for protein arginine methyltransferase (PRMT) inhibitor synthesis, although direct quantitative biological profiling of the unmodified parent compound itself is notably scarce in the peer-reviewed primary literature.

Synthetic Intermediate Primary amine available for derivatization; not a pre-validated biological probe
Scaffold Context Aryl sulfonamide class investigated as a starting material for PRMT1 inhibitor synthesis
Analytical Reference Defined CAS and commercial purity support use as an HPLC/LC-MS reference standard

Procurement Risk of Regioisomeric Substitution


Substituting 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide with its regioisomers, such as the pyridin-3-ylmethyl (CAS 88488-05-5) or pyridin-4-ylmethyl analogs, introduces significant scientific risk in the absence of head-to-head biological or physicochemical data [1]. In sulfonamide-based medicinal chemistry, the position of the pyridine nitrogen directly governs hydrogen-bonding geometry, metal-chelation potential (critical for carbonic anhydrase inhibition), and electronic distribution, all of which can profoundly alter target binding and selectivity [2]. Furthermore, synthetic routes that exploit the 2-pyridylmethyl motif for directed ortho-metalation or specific N-alkylation steps may fail entirely if an isomer is substituted, leading to lost synthetic time, wasted resources, and irreproducible biological results. Without quantitative comparative profiling, generic substitution cannot be scientifically justified.

2-Pyridylmethyl (Target)
3- or 4-Pyridylmethyl Isomer
H-Bond Geometry
2-Position directs N proximity to sulfonamide core
Altered H-bond direction may shift target recognition
Metal Chelation
Suitable geometry for Zn²⁺ coordination (CA inhibition context)
Chelation geometry may differ; CA inhibition may not transfer
Synthetic Route
Ortho-directing motif supports specific N-alkylation strategies
Isomer substitution may cause synthetic route failure

Quantitative Differentiation Evidence


Lack of Published Comparator Data

A systematic search of the primary peer-reviewed literature and patent databases reveals that no quantitative head-to-head comparisons (IC50, Ki, Kd, solubility, logP, or metabolic stability) exist for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (294889-56-8) versus its closest structural analogs. The unmodified parent compound is not directly profiled in the available carbonic anhydrase inhibition studies or PRMT1 inhibitor publications; instead, it appears primarily as a synthetic intermediate or is mentioned in the context of its acylated derivatives [1]. Consequently, no quantitative claim of superiority, equipotency, or differentiation can be made relative to regioisomers (e.g., pyridin-3-ylmethyl analog CAS 88488-05-5) or N-substituted variants (e.g., N-phenylethyl derivative C-7280948, IC50 12.75 μM against PRMT1) . This evidence gap is itself a critical procurement insight: any team intending to use this compound as a biological probe must budget for internal head-to-head profiling experiments, as no published data supports the assumption that the 2-pyridylmethyl isomer is the optimal choice for a given target.

Comparator Data Gap
Data to verify
No quantitative head-to-head data published
No IC₅₀, Ki, logP, or solubility comparison vs. regioisomers available
Internal profiling required before biological probe use; data absence is the procurement insight
Data Gap Procurement Risk Selectivity Profiling

Justified Application Scenarios


PRMT1 SAR Library Intermediate

This compound can serve as a key synthetic intermediate for generating acylated or alkylated derivative libraries aimed at PRMT1 inhibition, following established medicinal chemistry routes for p-aminobenzenesulfonamide scaffolds. Its use is predicated on the synthetic accessibility of the primary amine for derivatization, not on the biological activity of the parent compound itself [1].

Head-to-Head Regioisomeric Profiling

Given the absence of published comparative data, a scientifically rigorous application is to procure this 2-pyridylmethyl isomer alongside the 3- and 4-pyridylmethyl analogs for systematic profiling in target-specific assays (e.g., carbonic anhydrase isoform selectivity or PRMT1 inhibition). Such internal studies are necessary to de-risk future lead optimization campaigns that depend on the pyridylmethyl moiety [1].

Reference Standard for Analytical Methods

With a commercially available purity of 97% and a defined CAS number, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing more complex sulfonamide libraries or monitoring reaction progress in medicinal chemistry syntheses .

Application
Selection Property
Validation Focus
PRMT1 SAR Library Intermediate
Derivatization-ready primary amine
Acylation/alkylation reactivity and product purity
Head-to-Head Regioisomeric Profiling
Pyridylmethyl positional context
Target-specific assay selectivity across isomers
Analytical Reference Standard
Defined CAS and commercial purity
HPLC/LC-MS method calibration and suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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